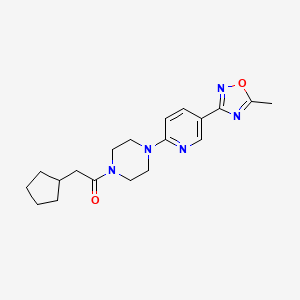

2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-cyclopentyl-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O2/c1-14-21-19(22-26-14)16-6-7-17(20-13-16)23-8-10-24(11-9-23)18(25)12-15-4-2-3-5-15/h6-7,13,15H,2-5,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NORVRBZKKQAAHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)CC4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the piperazine moiety to the pyridine core typically proceeds via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Patent data describes the use of halogenated pyridine intermediates (e.g., 5-bromo-2-chloropyridine) reacting with piperazine under basic conditions. For example, a substituted pyridine bearing a leaving group (e.g., bromide) is heated with excess piperazine in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

Optimization considerations :

- Base : Potassium carbonate or triethylamine to deprotonate piperazine.

- Catalyst : Palladium catalysts (e.g., Pd(OAc)₂) may enhance reactivity for electron-deficient pyridines.

- Workup : Extraction with chloroform and drying over magnesium sulfate, followed by silica gel chromatography.

Acylation of Piperazine with Cyclopentyl Ethanone

The final step involves acylating the piperazine nitrogen with a cyclopentyl acetyl group. This is achieved via a Friedel-Crafts acylation or direct acylation with cyclopentylacetyl chloride. In a protocol adapted from analogous syntheses, the piperazine intermediate is treated with cyclopentylacetyl chloride in dichloromethane (DCM) in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds at ambient temperature for 5–6 hours, followed by quenching with methanol and neutralization to pH 4 with NaOH.

Critical parameters :

- Molar ratio : A 5:1 excess of acetyl chloride to piperazine ensures complete acylation.

- Purification : Silica gel chromatography using ethyl acetate/hexane gradients isolates the product in 87–93% yield.

Integrated Synthetic Pathway

Combining these steps, the full synthesis proceeds as follows:

- Oxadiazole formation : 6-dioxolan-2-yl-N-hydroxy-pyridine-2-carboxamidine → 5-methyl-1,2,4-oxadiazole-pyridine.

- Piperazine coupling : Halogenated oxadiazole-pyridine + piperazine → 4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazine.

- Acylation : Piperazine intermediate + cyclopentylacetyl chloride → target compound.

Table 1. Representative Reaction Conditions and Yields

*Estimated from analogous reactions.

Mechanistic and Practical Considerations

- Oxadiazole cyclization : The reaction’s success hinges on the dehydration of the intermediate hydroxamic acid derivative. Excess acetyl chloride drives the reaction to completion by acting as both reactant and dehydrating agent.

- Piperazine selectivity : Monoacylation of piperazine is challenging due to its two reactive amines. Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed, though the cited patent achieves selectivity through stoichiometric control.

- Purification challenges : Silica gel chromatography is critical for isolating the final product, as residual AlCl₃ or acetyl chloride byproducts can complicate NMR analysis.

Scalability and Industrial Relevance

The synthetic route is scalable to multi-gram quantities, as evidenced by the 93% yield reported in the acylation step. Industrial adaptation would require optimizing solvent recovery (e.g., recycling DCM) and substituting chromatographic purification with crystallization or distillation where feasible.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or other parts of the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

Medicine: Its structure suggests potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include compounds with variations in the heterocyclic core, substituents, or linker groups. For example:

Key Observations :

- Oxadiazole vs.

- Linker and Substituents : The cyclopentyl group in the target compound increases lipophilicity (predicted LogP ~3.2) compared to w3 ’s methylpiperazine (LogP ~2.5), which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Physicochemical Properties

Key Findings :

- The target compound’s oxadiazole and cyclopentyl groups contribute to its moderate solubility and high metabolic stability, whereas w3 ’s triazole and polar methylpiperazine improve solubility at the cost of faster hepatic clearance .

Biological Activity

2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 344.42 g/mol |

| Solubility | Soluble in DMSO |

| Log P (octanol/water) | 2.08 |

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, primarily focusing on its anticancer properties and effects on specific biological pathways.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit promising anticancer activity. For instance:

- Cytotoxicity : The compound has shown cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating significant potency .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines .

- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the oxadiazole moiety and amino acid residues in target proteins, similar to known anticancer agents like Tamoxifen .

Case Studies and Research Findings

Several research efforts have focused on the biological implications of oxadiazole derivatives:

Study 1: Antitumor Activity Evaluation

A study published in MDPI explored various oxadiazole derivatives and their cytotoxic effects. The results indicated that compounds similar to 2-Cyclopentyl exhibited higher cytotoxicity than standard chemotherapeutic agents like doxorubicin against leukemia and breast cancer cell lines .

Study 2: Mechanistic Insights

Another investigation highlighted the role of p53 expression levels and caspase activation in mediating apoptosis in MCF-7 cells treated with oxadiazole derivatives. The study emphasized the importance of structural modifications to enhance biological activity while minimizing toxicity to normal cells .

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-Cyclopentyl-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone?

Methodological Answer: The synthesis typically involves:

Formation of the piperazine-pyridine core : Coupling 2-chloropyridine derivatives with piperazine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .

Oxadiazole ring construction : Cyclization of amidoxime intermediates using dehydrating agents (e.g., POCl₃ or Burgess reagent) at 80–100°C .

Ketone functionalization : Introducing the cyclopentyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .

Q. Critical Conditions :

| Step | Temperature | Catalyst/Solvent | Yield Optimization |

|---|---|---|---|

| 1 | 80–110°C | DMF, K₂CO₃ | Monitor via TLC |

| 2 | 100°C | POCl₃, toluene | Purify via column chromatography |

| 3 | RT to 50°C | AlCl₃, DCM | Use excess acyl chloride |

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the oxadiazole ring and piperazine coupling. Key signals:

- HPLC-MS : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient) and ESI+ for mass validation (expected [M+H]⁺ ~430–450 m/z) .

- X-ray Crystallography (if crystalline): Resolves ambiguities in stereochemistry, as seen in related piperazine-ketone structures .

Advanced Research Questions

Q. How can researchers optimize the cyclization step for the 1,2,4-oxadiazole ring to mitigate side reactions?

Methodological Answer:

- Reagent Selection : Burgess reagent minimizes side products vs. POCl₃, which may hydrolyze sensitive groups .

- Solvent Control : Use toluene for azeotropic removal of water, improving cyclization efficiency .

- In Situ Monitoring : FTIR to track disappearance of amidoxime N–H stretches (~3400 cm⁻¹) and emergence of C=N (~1600 cm⁻¹) .

Q. What strategies resolve discrepancies between theoretical and experimental NMR data for the pyridinyl-piperazine moiety?

Methodological Answer:

- Computational Modeling : Compare DFT-calculated chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data to assign ambiguous peaks .

- Variable Temperature NMR : Identify dynamic effects (e.g., piperazine ring puckering) causing signal splitting .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the δ 2.5–3.5 ppm region for piperazine protons .

Q. How can researchers evaluate the compound’s biological activity while addressing stability concerns in assay buffers?

Methodological Answer:

- Stability Profiling : Pre-incubate the compound in PBS (pH 7.4) and analyze degradation via HPLC at 0, 6, 24 hours .

- Structure-Activity Relationship (SAR) : Modify the oxadiazole’s methyl group to electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability .

- Target Engagement Assays : Use SPR or thermal shift assays to confirm binding to intended targets (e.g., kinases or GPCRs) .

Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., EGFR, PI3K) at 1–10 µM using ATP-Glo assays .

- Molecular Docking : Align with crystal structures of kinase ATP-binding pockets (PDB: 4HJO) to predict binding modes .

- Cellular IC₅₀ Determination : Use HEK293 or HeLa cells with phospho-antibody readouts for downstream targets (e.g., p-AKT) .

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity data across cell lines?

Methodological Answer:

- Dose-Response Curves : Test 0.1–100 µM in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo) .

- Check Metabolism Differences : Use liver microsomes to assess CYP-mediated activation/toxicity .

- Off-Target Profiling : Employ proteome-wide affinity pulldowns (e.g., CETSA) to identify non-kinase targets .

Q. What methodologies reconcile inconsistent HPLC purity results post-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.